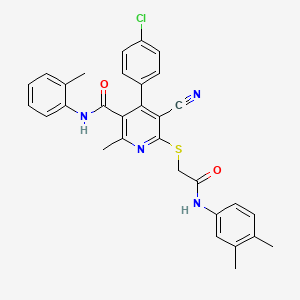

4-(4-clorofenil)-5-ciano-6-((2-((3,4-dimetilfenil)amino)-2-oxoetil)tio)-2-metil-N-(o-tolilo)nicotinamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide is a useful research compound. Its molecular formula is C31H27ClN4O2S and its molecular weight is 555.09. The purity is usually 95%.

BenchChem offers high-quality 4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antileishmanial

La leishmaniasis, causada por parásitos de Leishmania transmitidos a través de las picaduras de flebótomos, afecta a millones de personas en todo el mundo. El derivado de pirazol sintetizado (compuesto 13) demostró una potente actividad antileishmanial contra aislados clínicos de Leishmania aethiopica. Su efecto inhibitorio fue significativamente mejor que el de los fármacos estándar como la miltefosina y la anfotericina B deoxicolato . Estudios adicionales podrían explorar su potencial como un nuevo agente antileishmanial.

Propiedades antimaláricas

La malaria, transmitida por mosquitos infectados con Plasmodium, sigue siendo una importante preocupación para la salud mundial. Los compuestos 14 y 15 de la misma serie exhibieron una inhibición sustancial contra Plasmodium berghei in vivo. El compuesto 15 logró una impresionante supresión del 90,4%, lo que sugiere su promesa como candidato antimalárico . Investigar su mecanismo de acción y perfil de seguridad sería valioso.

Perspectivas de acoplamiento molecular

Los estudios de acoplamiento molecular revelaron que el compuesto 13 interactúa favorablemente con Lm-PTR1 (una enzima diana en Leishmania) en comparación con la Trimetoprima, un fármaco antileishmanial conocido. Esta interacción probablemente contribuye a su superior actividad antileishmanial . Los análisis estructurales adicionales y las validaciones experimentales podrían mejorar nuestra comprensión de esta interacción.

Caracterización estructural

Se ha determinado la estructura cristalina de un compuesto relacionado, (E)-4-cloro-2-(((5-metilpiridin-2-il)amino)metilen)tiazolidin-3-ona. Estas perspectivas estructurales ayudan a comprender las propiedades e interacciones del compuesto . Estudios similares sobre nuestro compuesto podrían proporcionar información valiosa.

Enfoques sintéticos

Los investigadores han desarrollado métodos sintéticos para derivados de pirrolopirazina relacionados. Explorar rutas eficientes para sintetizar nuestro compuesto podría facilitar su producción y futuras investigaciones .

Mitigación de la resistencia a los fármacos

Dada la aparición de cepas de Plasmodium resistentes a los fármacos, se necesitan urgentemente nuevos agentes antimaláricos. La estructura única de nuestro compuesto justifica la investigación como una posible solución para combatir la resistencia .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27ClN4O2S/c1-18-9-14-24(15-20(18)3)35-27(37)17-39-31-25(16-33)29(22-10-12-23(32)13-11-22)28(21(4)34-31)30(38)36-26-8-6-5-7-19(26)2/h5-15H,17H2,1-4H3,(H,35,37)(H,36,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMAHEWQNIPUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2h,4h,5h,7h-Pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2505114.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)

![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)

![3-(DIMETHYLAMINO)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE](/img/structure/B2505126.png)

![2-(cyclopentylsulfanyl)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide](/img/structure/B2505128.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505130.png)